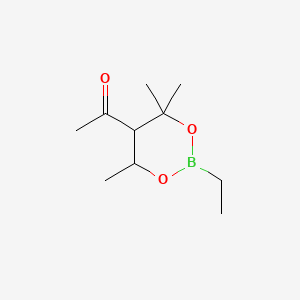
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone is an organic compound with the molecular formula C₁₀H₁₉BO₃ and a molecular weight of 198.07 g/mol It is a boron-containing compound, characterized by its unique dioxaborinane ring structure
Vorbereitungsmethoden
The synthesis of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone typically involves the reaction of boronic acids with diols under specific conditions. One common method includes the reaction of 2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinane with ethanone in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into boron hydrides or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Its derivatives are studied for potential biological activities and as probes in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can interact with nucleophiles, facilitating various chemical transformations. This interaction is crucial in its role as a catalyst or reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-Ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone include other boron-containing compounds such as:
Boronic acids: These compounds also contain boron and are widely used in organic synthesis.
Boranes: These are boron-hydrogen compounds with applications in reduction reactions.
Eigenschaften
Molekularformel |
C10H19BO3 |
|---|---|
Molekulargewicht |
198.07 g/mol |
IUPAC-Name |
1-(2-ethyl-4,4,6-trimethyl-1,3,2-dioxaborinan-5-yl)ethanone |
InChI |
InChI=1S/C10H19BO3/c1-6-11-13-8(3)9(7(2)12)10(4,5)14-11/h8-9H,6H2,1-5H3 |
InChI-Schlüssel |
FLHUNCSNAJMBPL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(C(O1)(C)C)C(=O)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


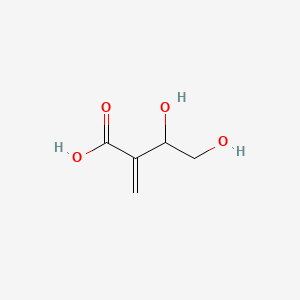
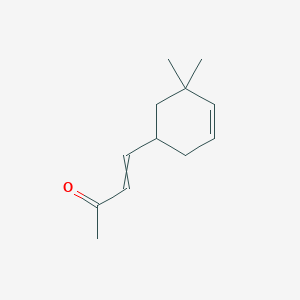
![1-[(2E,4E,6E)-1-Oxo-2,4,6-octatrienyl]piperidine](/img/structure/B13800125.png)
![Acetamide,N-[1-(4-methylphenyl)-2-propynyl]-](/img/structure/B13800137.png)
![N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine](/img/structure/B13800140.png)
![[(Dichloromethyl)sulfanyl]benzene](/img/structure/B13800147.png)

![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
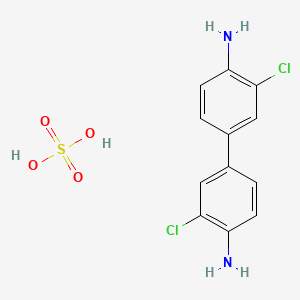
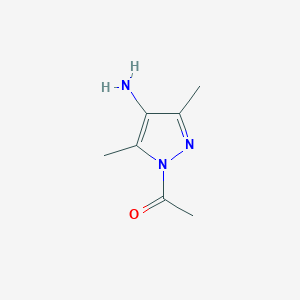

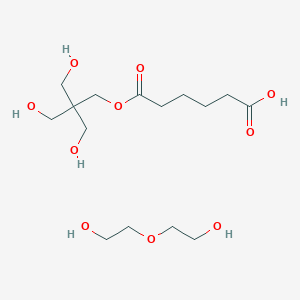
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)

